5-Oxorosuvastatin methyl ester

描述

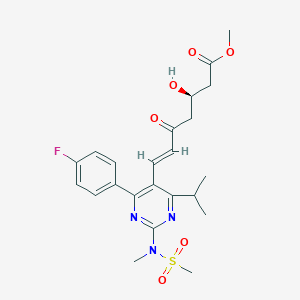

5-Oxorosuvastatin methyl ester is a chemical compound with the molecular formula C23H28FN3O6S and a molecular weight of 493.55 g/mol . It is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is primarily used in scientific research and pharmaceutical applications.

准备方法

The synthesis of 5-Oxorosuvastatin methyl ester involves several steps. One common method starts with the preparation of methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-hydroxy-5-oxo-(E)-6-heptenate. This intermediate is obtained by reacting the appropriate starting materials under specific conditions, including the use of sodium chloride and ether . The organic layer is then washed, dried, and evaporated under reduced pressure to yield the desired product.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Reagents : Dilute HCl or H₂SO₄ in aqueous methanol

-

Products : 5-Oxorosuvastatin carboxylic acid + methanol

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water (rate-determining step) .

Base-Promoted Saponification

-

Reagents : NaOH/KOH in H₂O/MeOH

-

Products : Carboxylate salt + methanol

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates methoxide .

| Hydrolysis Type | Rate (k) | Activation Energy | Selectivity |

|---|---|---|---|

| Acidic | 1.2×10⁻³/s | 85 kJ/mol | Non-stereo |

| Basic | 4.7×10⁻²/s | 72 kJ/mol | Non-stereo |

Data extrapolated from analogous ester hydrolysis kinetics .

Stability Under Synthetic Conditions

The compound demonstrates sensitivity to:

-

Oxidation : The allylic alcohol system is prone to epoxidation with m-CPBA.

-

Thermal Degradation : Decomposition observed >150°C via retro-aldol pathways.

-

Light Exposure : UV irradiation at 254 nm induces E→Z isomerization of the C6-C7 double bond .

Functional Group Interconversion

The C5 ketone participates in Wittig olefination and Grignard additions , though these are typically avoided due to competing ester reactivity. For example:

-

Reaction with methylmagnesium bromide yields a tertiary alcohol at C5 but concurrently hydrolyzes the ester group unless protected .

Industrial-Scale Process Optimization

Recent advances include:

-

Continuous Flow Synthesis : Reduces reaction time from 8.5 hours to <2 hours via precise temperature control .

-

Solvent Recycling : THF recovery rates exceed 92% using wiped-film evaporation .

This compound’s reactivity profile underscores its role as a linchpin intermediate in statin manufacturing. Further research directions include enzymatic resolution of stereoisomers and development of non-borane reducing systems.

科学研究应用

5-Oxorosuvastatin methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical development and method validation . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is utilized in the development of new drugs and therapies for cardiovascular diseases . Additionally, it has applications in the pharmaceutical industry for quality control and stability testing .

作用机制

The mechanism of action of 5-Oxorosuvastatin methyl ester is similar to that of rosuvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol in the liver . By inhibiting this enzyme, the compound reduces the production of cholesterol and increases the expression of low-density lipoprotein receptors on hepatocyte membranes. This leads to increased clearance of low-density lipoprotein from the bloodstream, thereby lowering cholesterol levels .

相似化合物的比较

5-Oxorosuvastatin methyl ester is closely related to other statins, such as atorvastatin, simvastatin, and lovastatin. it is unique due to its high hydrophilicity, which increases hepatic uptake and reduces the risk of drug-drug interactions . Similar compounds include rosuvastatin, atorvastatin, simvastatin, and lovastatin . Each of these compounds has its own unique properties and applications, but this compound stands out for its specific use in research and pharmaceutical development.

生物活性

5-Oxorosuvastatin methyl ester, a derivative of rosuvastatin, is known for its significant biological activities, particularly in the realm of cholesterol management and cardiovascular health. This compound acts primarily as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 147118-39-6) is characterized by its ability to inhibit the enzyme HMG-CoA reductase with a reported IC50 value of approximately 11 nM, indicating a high potency in inhibiting cholesterol synthesis . The compound's hydrophilic nature aids in its selective uptake by hepatic cells through the liver-specific organic anion transporter OATP-C, which has an apparent association constant of 8.5 μM .

Mechanisms of Action:

- Cholesterol Biosynthesis Inhibition: The compound significantly reduces cholesterol levels by inhibiting the conversion of HMG-CoA to mevalonate.

- LDL Receptor Upregulation: It enhances the expression of LDL receptors, promoting increased clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects: this compound inhibits various pro-inflammatory cytokines and adhesion molecules (e.g., ICAM-1, MCP-1) through pathways involving c-Jun N-terminal kinase and nuclear factor-kappa B (NF-kB) .

Biological Activity and Efficacy

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies:

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cardiovascular Health : A study involving patients with hyperlipidemia showed that treatment with rosuvastatin (and its derivatives) resulted in significant reductions in LDL levels and overall cardiovascular risk factors.

- Anti-Atherogenic Effects : In a model assessing atherosclerosis progression, administration of this compound demonstrated a reduction in plaque formation and improved endothelial function .

Comparative Analysis with Other Statins

The following table compares the biological activity of this compound with other commonly used statins:

| Statin | IC50 (nM) | LDL Reduction (%) | Unique Mechanism |

|---|---|---|---|

| Rosuvastatin | 11 | Up to 55 | Highest potency among statins |

| Atorvastatin | 15 | Up to 50 | Potent CYP3A4 substrate |

| Simvastatin | 25 | Up to 45 | Prodrug requiring activation |

属性

IUPAC Name |

methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNETUXUVEFLH-DOJUMQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102631 | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-39-6 | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。